

Thermodynamic Properties of Sulfur Chloride Pentafluoride (SF₅Cl): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfur chloride pentafluoride

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Abstract

Sulfur chloride pentafluoride (SF₅Cl) is a significant reagent in organic synthesis, utilized for the introduction of the pentafluorosulfanyl (–SF₅) group into molecules to modify their chemical and physical properties. A thorough understanding of its thermodynamic properties is crucial for its safe handling, reaction optimization, and for computational modeling of its reactivity. This technical guide provides a comprehensive overview of the known thermodynamic properties of SF₅Cl, including its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. Experimental methodologies for determining these properties are detailed, and key relationships are visualized to facilitate a deeper understanding.

Core Thermodynamic Properties

The fundamental thermodynamic properties of gaseous SF₅Cl at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values are essential for predicting the spontaneity and energy changes of reactions involving this compound.

| Thermodynamic Property | Symbol | Value | Units |
|--|--------------------|----------|-----------|
| Standard Enthalpy of Formation | ΔH°_f | -1038.89 | kJ/mol |
| Standard Molar Entropy | S° | 319.90 | J/(mol·K) |
| Isobaric Heat Capacity | C_p | 104.20 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation (calculated) | ΔG°_f | -978.8 | kJ/mol |

Data sourced from the NIST Chemistry Webbook and the Computational Chemistry Comparison and Benchmark Database.[\[1\]](#)

The Standard Gibbs Free Energy of Formation was calculated using the relationship: $\Delta G^\circ_f = \Delta H^\circ_f - T\Delta S^\circ_f$.

Physical and Spectroscopic Properties

A summary of key physical and spectroscopic data for SF₅Cl is provided below, offering further insight into its behavior and characteristics.

| Property | Value | Units |
|-------------------------------|---------|-------------------|
| Molecular Weight | 162.510 | g/mol |
| Melting Point | -64 | °C |
| Boiling Point | -19 | °C |
| Gas Density (at 25 °C) | 6.642 | g/dm ³ |
| Enthalpy of Vaporization | 21.4 | kJ/mol |
| Enthalpy of Fusion | 5.8 | kJ/mol |
| S-Cl Bond Dissociation Energy | ~255 | kJ/mol |
| S-F Bond Dissociation Energy | ~379 | kJ/mol |

Data sourced from various studies on the properties of SF₅Cl.[\[2\]](#)

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques. While specific, detailed protocols for SF₅Cl are not extensively published, the following sections describe the general methodologies employed for such gaseous compounds.

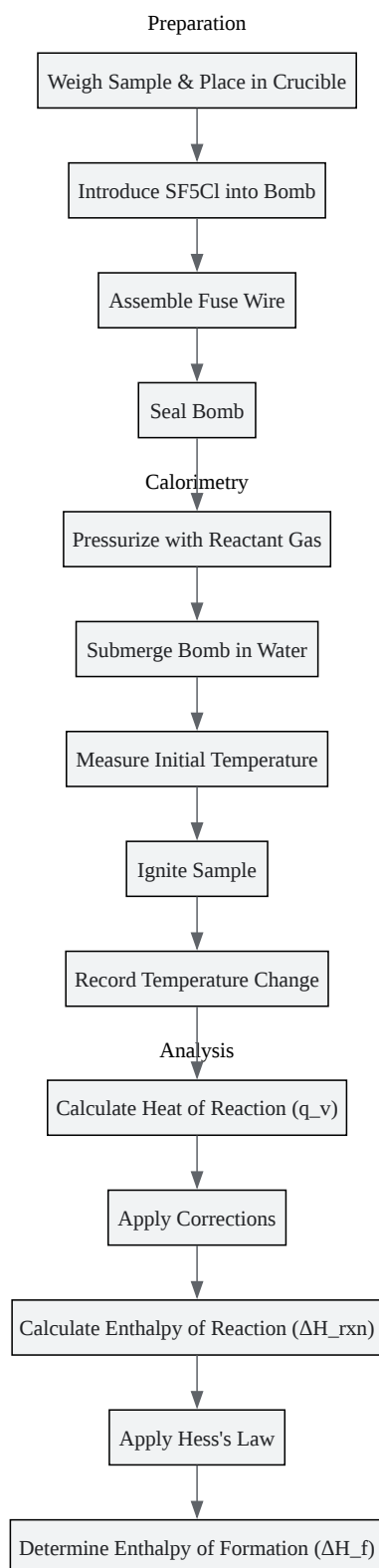
Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation (ΔH°_f) of a compound is typically determined indirectly using bomb calorimetry. This technique measures the heat of combustion (ΔH°_c) of the substance in a constant-volume vessel.

General Experimental Protocol:

- **Sample Preparation:** A known mass of a substance that reacts with SF₅Cl to produce well-defined products is placed in the calorimeter's crucible. Due to the gaseous nature and reactivity of SF₅Cl, it would be introduced into the bomb in a controlled manner.

- **Bomb Assembly:** The crucible is placed inside a high-pressure stainless steel vessel, the "bomb," which is then sealed. A fuse wire is positioned to initiate the reaction.
- **Pressurization:** The bomb is purged and then filled with a known excess of a suitable reactant gas (e.g., oxygen or hydrogen, depending on the desired reaction) to a high pressure (typically around 30 atm).
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculation:** The heat released by the reaction is calculated from the temperature change of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
- **Hess's Law Application:** The experimentally determined enthalpy of reaction is then used in conjunction with the known standard enthalpies of formation of the other reactants and products in a Hess's Law cycle to calculate the standard enthalpy of formation of SF₅Cl.



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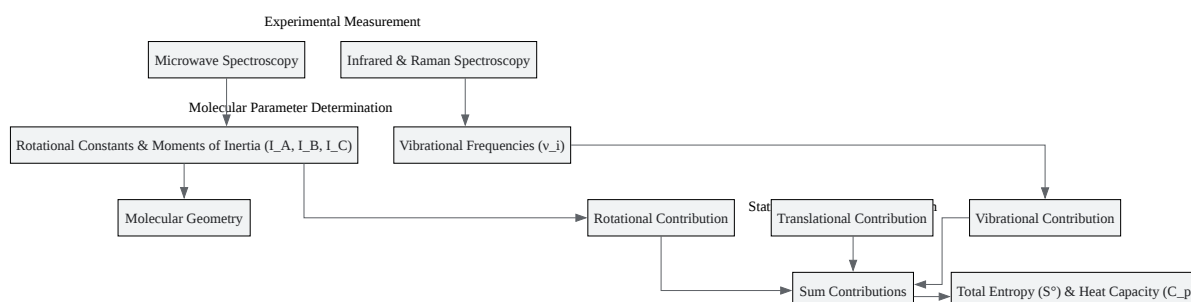
Fig. 1: Generalized workflow for determining the enthalpy of formation using bomb calorimetry.

Entropy and Heat Capacity: Spectroscopic Methods

The standard molar entropy (S°) and heat capacity (C_p) of a gaseous molecule like SF₅Cl are most accurately determined from its molecular properties obtained through spectroscopic measurements, combined with statistical mechanics calculations.

General Experimental and Computational Protocol:

- **Spectroscopic Analysis:** The vibrational and rotational spectra of SF₅Cl are measured using techniques such as infrared (IR) and Raman spectroscopy for vibrational frequencies, and microwave spectroscopy for rotational constants.
- **Determination of Molecular Parameters:** From the spectra, the fundamental vibrational frequencies (ν_i) and the moments of inertia (I_A , I_B , I_C) are determined. The molecular geometry (bond lengths and angles) is also confirmed.
- **Statistical Mechanics Calculations:** The translational, rotational, and vibrational contributions to the entropy and heat capacity are calculated using the following standard equations of statistical mechanics for a non-linear molecule:
 - **Translational:** Based on the Sackur-Tetrode equation, dependent on the molecular mass.
 - **Rotational:** Calculated from the moments of inertia and the symmetry number of the molecule.
 - **Vibrational:** Calculated by summing the contributions from each vibrational mode, which are determined by their frequencies.
- **Total Thermodynamic Properties:** The total entropy and heat capacity are obtained by summing the translational, rotational, and vibrational contributions.

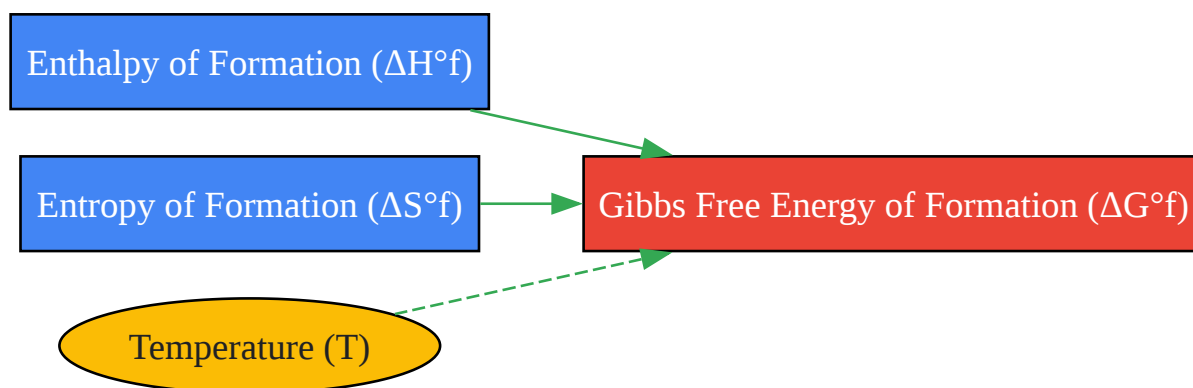


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Fig. 2: Workflow for determining entropy and heat capacity from spectroscopic data.

Interrelation of Thermodynamic Properties

The core thermodynamic properties are intrinsically linked. The Gibbs free energy of formation, a key indicator of a compound's stability relative to its constituent elements, is derived from the enthalpy and entropy of formation. This relationship is fundamental to chemical thermodynamics.



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Fig. 3: Relationship between key thermodynamic properties.

Conclusion

The thermodynamic data presented in this guide provide a solid foundation for researchers working with SF₅Cl. The tabulated values for enthalpy, entropy, and heat capacity are essential for thermal management of reactions and for computational studies. While detailed experimental protocols for SF₅Cl are not readily available in the literature, the generalized methodologies described herein provide a clear understanding of how these critical data are obtained. A comprehensive grasp of these thermodynamic principles is paramount for the effective and safe application of SF₅Cl in the development of novel chemical entities.

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References

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